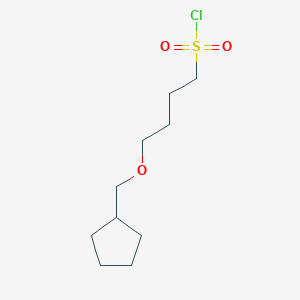

4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18260162

Molecular Formula: C10H19ClO3S

Molecular Weight: 254.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19ClO3S |

|---|---|

| Molecular Weight | 254.77 g/mol |

| IUPAC Name | 4-(cyclopentylmethoxy)butane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C10H19ClO3S/c11-15(12,13)8-4-3-7-14-9-10-5-1-2-6-10/h10H,1-9H2 |

| Standard InChI Key | RBKNEBWIXRFQNV-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)COCCCCS(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a butane chain terminated by a sulfonyl chloride group () at position 1 and a cyclopentylmethoxy group () at position 4. The cyclopentylmethoxy substituent introduces steric bulk and lipophilicity, which influence both solubility and reactivity. The sulfonyl chloride group is highly electrophilic, making the compound reactive toward nucleophiles such as amines, alcohols, and thiols .

Key Structural Data:

The SMILES string illustrates the linear butane chain () bridged to the cyclopentyl group via an ether linkage, with the sulfonyl chloride at the terminal position .

Spectroscopic Characterization

While direct spectroscopic data for this compound is limited in the literature, analogous sulfonyl chlorides exhibit characteristic IR absorptions for asymmetric stretching (~1370 cm) and symmetric stretching (~1170 cm). Nuclear magnetic resonance (NMR) spectroscopy would likely show distinct signals for the cyclopentyl protons (δ 1.5–2.1 ppm), methylene groups adjacent to oxygen (δ 3.3–3.7 ppm), and deshielded methylene protons near the sulfonyl chloride (δ 3.8–4.2 ppm) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 4-(cyclopentylmethoxy)butane-1-sulfonyl chloride typically proceeds via a multi-step sequence:

-

Ether Formation: Reaction of 4-chlorobutanol with cyclopentylmethanol under Mitsunobu conditions or using a base like sodium hydride to form 4-(cyclopentylmethoxy)butanol.

-

Sulfonation: Treatment with chlorosulfonic acid () or sulfur trioxide () to yield the sulfonic acid intermediate.

-

Chlorination: Conversion of the sulfonic acid to the sulfonyl chloride using phosphorus pentachloride () or thionyl chloride () .

A representative reaction is:

Reactivity and Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The sulfonyl chloride group serves as a superior leaving group, enabling:

-

Sulfonamide Formation: Reaction with primary or secondary amines to yield sulfonamides, widely used in pharmaceutical chemistry.

-

Sulfonate Esters: Alcoholysis produces sulfonate esters, valuable as alkylating agents or protecting groups .

Strain-Release Functionalization

Inspired by methods for bicyclo[1.1.0]butanes, 4-(cyclopentylmethoxy)butane-1-sulfonyl chloride may participate in strain-release reactions. For instance, treatment with Grignard reagents could induce ring-opening to install cyclopropane or cyclobutane motifs, a strategy demonstrated for analogous compounds .

Radical Reactions

The sulfonyl chloride moiety can act as a radical precursor under photoredox conditions. Homolytic cleavage of the bond generates sulfonyl radicals, which undergo addition to alkenes or alkynes, enabling C–S bond formation .

Comparative Analysis with Related Sulfonyl Chlorides

The cyclopentylmethoxy group in the target compound enhances steric shielding compared to linear analogs like 4-chlorobutane-1-sulfonyl chloride, potentially modulating reactivity in crowded environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume